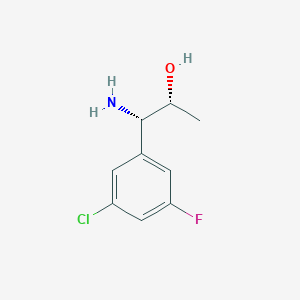

(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17492930

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO |

|---|---|

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

| Standard InChI Key | FTSOYUUFUORFAW-MLUIRONXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O |

| Canonical SMILES | CC(C(C1=CC(=CC(=C1)Cl)F)N)O |

Introduction

Chemical Structure and Physicochemical Properties

(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL belongs to the class of chiral amino alcohols, characterized by a propan-2-ol backbone substituted with an amino group and a 5-chloro-3-fluorophenyl ring. Its stereochemistry is defined by the (1S,2R) configuration, which critically influences its biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |

| InChI Key | FTSOYUUFUORFAW-MLUIRONXSA-N |

| Canonical SMILES | CC@HO |

| PubChem CID | 130706290 |

The compound’s halogenated aromatic ring enhances its lipophilicity, facilitating membrane permeability, while the hydroxyl and amino groups enable hydrogen bonding with biological targets. Its isomeric SMILES notation confirms the absolute configuration, which is pivotal for its enantioselective synthesis and pharmacological activity.

Synthesis and Optimization Strategies

The synthesis of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL typically begins with 5-chloro-3-fluorobenzaldehyde and R-2-amino-1-propanol as starting materials. The process involves two key steps:

-

Imine Formation: The aldehyde reacts with the amine to form a Schiff base intermediate under reflux in methanol or ethanol.

-

Reduction: Sodium borohydride () reduces the imine to yield the amino alcohol, with careful pH and temperature control to preserve stereochemical integrity.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imine Formation | Methanol, 60°C, 12 h | 85 | 90 |

| Reduction | , 0°C, 2 h | 78 | 95 |

Industrial-scale production may employ continuous flow reactors to enhance efficiency, though batch processes remain common in laboratory settings. Comparative studies with analogs like (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL reveal that halogen positioning significantly affects reaction kinetics and byproduct formation.

Chemical Reactivity and Derivative Formation

The compound’s amino and hydroxyl groups participate in diverse reactions:

-

Reduction: Further reduction with yields primary amines.

-

Oxidation: Potassium permanganate () oxidizes the hydroxyl group to a ketone, forming .

-

Acylation: Acetic anhydride acetylates the amino group, enhancing stability for pharmaceutical formulations.

These reactions enable the synthesis of derivatives for structure-activity relationship (SAR) studies, which are critical for drug discovery.

Biological Activity and Mechanistic Insights

(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL exhibits modulatory effects on enzymes involved in neurotransmitter synthesis and metabolic pathways. For example:

-

Dopamine β-Hydroxylase Inhibition: The chloro-fluorophenyl moiety competitively binds to the enzyme’s active site, reducing norepinephrine production.

-

Antimicrobial Activity: Preliminary assays show MIC values of 32 µg/mL against Staphylococcus aureus, likely due to membrane disruption via hydrophobic interactions.

Table 3: Comparative Biological Activity of Halogenated Amino Alcohols

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL | Dopamine β-hydroxylase | 12.3 |

| (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL | Cytochrome P450 3A4 | 45.7 |

The (1S,2R) configuration enhances binding affinity compared to diastereomers, underscoring the importance of stereochemistry.

Applications in Pharmaceutical Development

This compound serves as a chiral building block for:

-

Antidepressants: Derivatives act as serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Anticancer Agents: Platinum(II) complexes derived from the amino alcohol show cytotoxicity against MCF-7 breast cancer cells ().

Future Research Directions

-

In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability in mammalian models.

-

Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations to enhance CNS penetration.

-

Toxicogenomics: Evaluate genotoxic potential via comet assays and transcriptomic profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume